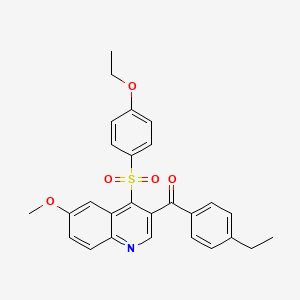

![molecular formula C17H11N3OS3 B2369213 N-(萘并[1,2-d]噻唑-2-基氨基甲酰硫代)噻吩-2-甲酰胺 CAS No. 477309-61-8](/img/structure/B2369213.png)

N-(萘并[1,2-d]噻唑-2-基氨基甲酰硫代)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

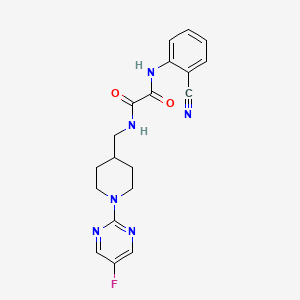

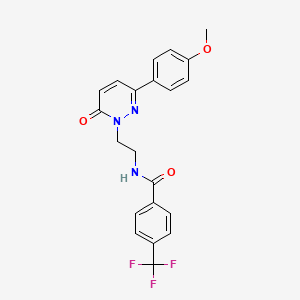

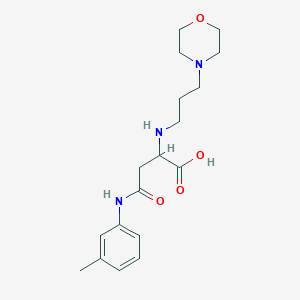

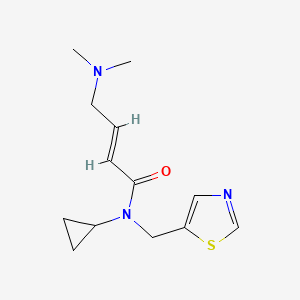

“N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide” is a chemical compound with a molecular formula of C17H11N3OS3 . It is of interest as a potential biologically active substance and organic luminophore .

Synthesis Analysis

The synthesis of this compound involves several steps . First, 1-aminonaphthalene is condensed with thiophene-2-carbonyl chloride in 2-propanol to produce N-(1-naphthyl)thiophene-2-carboxamide. This compound is then treated with an excess of P2S5 in anhydrous pyridine to yield the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium according to the Jacobson method to yield 2-(thien-2-yl)naphtho[1,2-d]thiazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphtho[1,2-d]thiazole fragment containing a thiophene ring . The 1H NMR spectrum of the compound contains signals of the H4 and H5 protons of the naphthalene ring at 7.79 and 7.70 ppm with a coupling constant of 9.0 and 8.9 Hz, indicating the 1,2-annulation of the 2-(thien-2-yl)thiazole fragment to naphthalene .Chemical Reactions Analysis

The synthesized 2-(thien-2-yl)naphtho[1,2-d]thiazole can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions occur exclusively at the position 5 of the thiophene ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.484 Da . Further physical and chemical properties are not explicitly mentioned in the available literature.科学研究应用

- Application : Researchers have explored the inhibitory effects of benzothiazole derivatives, including our compound of interest, against Mycobacterium tuberculosis (M. tuberculosis). These derivatives exhibit promising antitubercular activity, making them potential candidates for new TB drugs .

- Application : Our compound has been investigated as an activator of KCa3.1 channels . Activation of these channels represents a novel therapeutic approach for managing hypertension .

- Application : Benzothiazole-based compounds, including our compound, have been synthesized and screened for antifungal activity .

- Application : Researchers have employed various methods (e.g., diazo-coupling, Knoevenagel condensation, microwave irradiation) to synthesize benzothiazole derivatives, including our compound .

Antitubercular Activity

Blood Pressure Regulation

Antifungal Properties

Synthetic Strategies

Structure-Activity Relationships (SAR)

未来方向

Bihetaryl compounds, such as “N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide”, which contain two heteroaromatic fragments linked by a single bond, have attracted the attention of chemists due to their potential use as pharmaceuticals and pesticides . The mutual influence of both heterocyclic fragments in bihetaryl compounds in terms of their structure and reactivity is an interesting and insufficiently studied problem . Therefore, future research could focus on exploring these aspects further.

作用机制

- : Aleksandrov, A. A., Elchaninov, M. M., Tishina, D. A., Tarakanova, Yu. E., & Shmanovsky, M. L. (2020). Synthesis and Some Reactions of 2-(Thien-2-yl)naphtho[1,2-d]thiazole. Russian Journal of General Chemistry, 90(11), 1836–1839. Link

- : Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology, 12, 661173. [Link](https://www.frontiersin.org/journals

属性

IUPAC Name |

N-(benzo[e][1,3]benzothiazol-2-ylcarbamothioyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS3/c21-15(13-6-3-9-23-13)19-16(22)20-17-18-14-11-5-2-1-4-10(11)7-8-12(14)24-17/h1-9H,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJZDSPTXVFGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=S)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)

![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)